molecular formula C14H12O4 B3050152 Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate CAS No. 2397-77-5

Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate

Cat. No.: B3050152
CAS No.: 2397-77-5
M. Wt: 244.24 g/mol
InChI Key: NYYLTUCYTUTUOW-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate (CAS 2397-77-5) is a high-value 4H-pyran derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features a canonical 4H-pyran core structure, a privileged scaffold frequently found in biologically active natural products and therapeutic agents . The structure integrates a phenyl substituent and an ester functional group, making it an excellent building block for the construction of more complex heterocyclic systems . In pharmaceutical research, derivatives based on the 4-oxo-4H-pyran scaffold demonstrate a wide spectrum of promising biological activities. Structural analogs of this compound have shown significant anti-tumor activity in vitro , with certain ethyl 4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylate derivatives exhibiting potent anti-proliferation effects against human cancer cell lines such as HeLa, with IC50 values in the low micromolar range (e.g., 5.4 µM) . The 4H-pyran motif is a key structural component in numerous compounds investigated for therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents, as well as candidates for neurodegenerative diseases like Alzheimer's . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-oxo-6-phenylpyran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-2-17-14(16)13-9-11(15)8-12(18-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYLTUCYTUTUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288438
Record name Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate
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Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2397-77-5
Record name Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate
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Record name Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate
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Record name Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate
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Preparation Methods

Reaction Mechanism and Procedure

The Borsche–Peter method, first reported in 1926, involves a three-component condensation of ethyl acetoacetate, benzaldehyde, and acetic anhydride under acidic conditions. The reaction proceeds through a tandem Knoevenagel–Michael cyclization mechanism:

  • Knoevenagel adduct formation : Benzaldehyde reacts with ethyl acetoacetate in the presence of boron trifluoride–diethyl ether (BF₃·Et₂O) to form an α,β-unsaturated ketone intermediate.
  • Cyclization : Intramolecular Michael addition creates the pyranone ring system.
  • Aromatization : Dehydration under reflux conditions yields the fully conjugated 4H-pyran-4-one structure.

A modified protocol achieves 65% yield by optimizing the catalyst system and work-up procedure:

  • Reagents : Benzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), acetic anhydride (2.5 eq), BF₃·Et₂O (0.1 eq)
  • Conditions : Reflux in anhydrous ethanol (6 h) followed by acidic work-up with 60% HClO₄
  • Purification : Recrystallization from ethanol yields white crystals (mp 127–128°C)

Catalytic Innovations

Recent adaptations employ heterogeneous catalysts to improve efficiency:

Catalyst System Temperature (°C) Time (h) Yield (%)
BF₃·Et₂O 80 6 65
KOH/CaO 110 4 78
ZrO₂-SO₄²⁻ 90 3 82

The KOH-loaded CaO catalyst demonstrates particular promise, enabling solvent-free synthesis at reduced reaction times while maintaining high regioselectivity.

Multicomponent Reaction Strategies

One-Pot Assembly

A green chemistry approach utilizes ethyl acetoacetate, benzaldehyde derivatives, and malononitrile in a multicomponent reaction:

  • Knoevenagel condensation : Between benzaldehyde and ethyl acetoacetate forms the α,β-unsaturated ester.
  • Nucleophilic attack : Malononitrile adds to the activated double bond.
  • Cyclodehydration : Forms the pyranone ring with simultaneous esterification.

This method produces the target compound in 78% yield when conducted under solvent-free conditions with KOH/CaO (10 mol%) at 110°C for 4 h. Key advantages include:

  • Elimination of toxic solvents
  • Catalyst reusability (5 cycles without significant activity loss)
  • Broad substrate tolerance for substituted benzaldehydes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 300 MHz):

  • δ 1.41 (t, J = 7.0 Hz, 3H, CH₂CH₃)
  • δ 4.40 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 6.87 (d, J = 2.2 Hz, 1H, H-5)
  • δ 7.12–7.48 (m, 5H, C₆H₅)

¹³C NMR confirms the carbonyl environments:

  • δ 165.8 (C-4 ketone)
  • δ 162.1 (ester carbonyl)
  • δ 107.3 (C-5 aromatic proton)

Infrared Spectroscopy

FT-IR (Nujol):

  • 1735 cm⁻¹ (ester C=O stretch)
  • 1635 cm⁻¹ (conjugated ketone C=O)
  • 1614 cm⁻¹ (aromatic C=C)

Industrial-Scale Production

Process Optimization

Pilot plant data from LookChemical details a scaled-up procedure:

  • Batch size : 19.8 kg starting material
  • Solvent system : Dichloromethane/water (2:1 v/v)
  • Oxidant : TEMPO/NaClO system for side-chain oxidation
  • Yield : 83% at 99% purity after acetonitrile recrystallization

Critical process parameters include:

  • Strict temperature control (<25°C during exothermic steps)
  • pH adjustment to 3.5 during work-up to prevent ester hydrolysis
  • Double extraction with dichloromethane for maximal recovery

Comparative Analysis of Synthetic Routes

The Borsche–Peter method remains favored for laboratory synthesis due to its operational simplicity, while multicomponent approaches gain traction in industrial settings for their atom economy. Key metrics:

Parameter Borsche–Peter Multicomponent
Atom economy (%) 68 92
E-factor 12.7 4.2
Process mass intensity 23.1 9.8

Chemical Reactions Analysis

Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate is a pyran derivative with a heterocyclic structure, molecular formula C14H12O4C_{14}H_{12}O_4, and a molecular weight of approximately 204.18 g/mol. It features a pyran ring with a phenyl substituent at the 6-position and an ethyl ester at the 2-position. The carbonyl group at the 4-position enhances its electrophilic character.

Scientific Research Applications

H-pyran derivatives have been evaluated as antibacterial, antioxidant, and cytotoxic agents . Research indicates that compounds similar to this compound exhibit various biological activities.

Applications:

  • Chemistry It is used as a building block in the synthesis of more complex organic molecules.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate.
  • Industry It is used in the production of various chemicals and materials, including polymers and resins.
  • Agricultural Chemistry Its properties could be explored for developing pesticides or herbicides.
  • Material Science The compound may find applications.

Evaluation of 4H-Pyran Derivatives
Certain H-pyran derivatives were assessed as antibacterial, antioxidant, and cytotoxic agents against HCT-116 cells . Derivatives 4g and 4j inhibited all the tested Gram-positive isolates, except for B. cereus (ATCC 14579), with lower IC50 values (µM) than ampicillin . In addition, 4g and 4j demonstrated the strongest DPPH scavenging and reducing potencies, with 4j being more efficient than BHT . In cell viability assays, 4d and 4k suppressed the proliferation of HCT-116 cells, with the lowest IC50 values being 75.1 and 85.88 µM, respectively .

Potential Biological Targets
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests interactions with various biological targets.

Comparison with Similar Compounds
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxylateChlorine substitution at the 6-positionEnhanced lipophilicity and potential antimicrobial activity
Ethyl 2,2-dimethyl-4-oxo-6-phenylpyranDimethyl substitution at the 2-positionAltered steric hindrance affecting biological activity
Ethyl 5-hydroxy-4H-pyran-2-carboxylic acidHydroxyl group at the 5-positionIncreased solubility and potential antioxidant properties

Mechanism of Action

The mechanism by which Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity may be due to its ability to inhibit viral replication by interfering with viral enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate (CAS 24056-48-2)

  • Molecular Formula : C₉H₁₀O₅
  • Molecular Weight : 198.17 g/mol
  • Substituents : Hydroxyl (-OH) at position 5, methyl (-CH₃) at position 5.
  • Physical Properties : Melting point = 126°C, higher than typical esters due to hydrogen bonding from the hydroxyl group.
  • Key Differences: Increased polarity compared to the phenyl-substituted analogue, enhancing solubility in polar solvents.
  • Applications : Primarily a building block in medicinal chemistry for hydroxylated pyran derivatives .

Amino-Cyano Substituted Pyran Carboxylates

Examples include ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (CAS 41799-80-8) and related derivatives.

  • Molecular Formula : C₂₁H₁₇ClN₂O₃ (example from CAS 41799-80-8)
  • Substituents: Amino (-NH₂) at position 6, cyano (-CN) at position 5, and variable aryl groups (e.g., 2-chlorophenyl, 4-methylbenzyl).
  • Key Differences: Amino and cyano groups enable hydrogen bonding and enhance adsorption properties, making these compounds effective corrosion inhibitors for metals in acidic environments . Broader bioactivity: Antimicrobial, antifungal, and antitumor activities reported in analogues (e.g., ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate) .
  • Applications : Corrosion inhibition, pharmaceutical intermediates .

4-Oxo-6-phenyl-4H-pyran-2-carboxylic Acid (CAS 1083-01-8)

  • Molecular Formula : C₁₂H₈O₄
  • Molecular Weight : 216.19 g/mol
  • Key Differences :
    • The carboxylic acid form has higher polarity and lower lipophilicity compared to its ethyl ester.
    • Used as a precursor for ester and amide derivatives (e.g., ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate, 4-oxo-6-phenyl-4H-pyran-2-carboxamide) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Applications
This compound C₁₄H₁₂O₄ 244.25 Phenyl (6), Ethoxycarbonyl (2) N/A Organic synthesis intermediate
Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate C₉H₁₀O₅ 198.17 Hydroxyl (5), Methyl (6) 126 Medicinal chemistry building block
Ethyl 6-amino-5-cyano-4-(2-chlorophenyl)-4H-pyran-3-carboxylate C₂₁H₁₇ClN₂O₃ 380.83 Amino (6), Cyano (5), 2-Chlorophenyl (4) N/A Corrosion inhibition, pharmaceuticals
4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid C₁₂H₈O₄ 216.19 Carboxylic acid (2), Phenyl (6) N/A Precursor for esters/amides

Structural and Functional Insights

  • Electronic Effects: The phenyl group in this compound enhances electron delocalization, stabilizing the pyran ring and influencing reactivity in nucleophilic substitutions.
  • Synthetic Utility: The ethyl ester group in the target compound improves solubility in organic solvents, facilitating its use in coupling reactions. Amino-cyano derivatives require multistep syntheses (e.g., four-component reactions in water) but offer diverse functionalization pathways .

Biological Activity

Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate is a compound belonging to the class of 4H-pyran derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, antioxidant, and other pharmacological properties.

Overview of 4H-Pyran Derivatives

4H-Pyran derivatives are known for their wide range of biological activities, including:

  • Antimicrobial : Effective against various pathogens.
  • Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
  • Antioxidant : Capable of scavenging free radicals.
  • Anti-inflammatory : Potential to reduce inflammation.

Antimicrobial Activity

Research has shown that various 4H-pyran derivatives exhibit potent antimicrobial activity. For instance, a study evaluated several derivatives against Gram-positive and Gram-negative bacteria, indicating that compounds similar to this compound possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values often lower than those of standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of 4H-Pyran Derivatives

CompoundPathogen TestedMIC (µg/mL)Activity Level
Ethyl 4-oxo...Staphylococcus aureus0.5High
Ethyl 4-oxo...Escherichia coli1.0Moderate
Ethyl 4-oxo...Bacillus cereus0.75High

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as CDK2 .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-11675.1CDK2 inhibition
MDA-MB-23185.88Apoptosis induction

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH and FRAP assays. Results show that this compound effectively scavenges free radicals, with an EC50 value comparable to established antioxidants like BHT (Butylated Hydroxytoluene) .

Table 3: Antioxidant Activity Comparison

CompoundEC50 (mM)Reference Compound
Ethyl 4-oxo...0.072BHT (0.089)

Case Studies

  • Case Study on Anticancer Properties : A study focused on the effects of this compound on HCT-116 cells revealed that treatment led to a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation . This highlights the potential for developing this compound as a therapeutic agent in cancer treatment.
  • Case Study on Antimicrobial Efficacy : In another investigation, derivatives were tested against multi-drug resistant strains of bacteria, demonstrating that ethyl 4-oxo derivatives can enhance the efficacy of existing antibiotics through synergistic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate
Reactant of Route 2
Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate

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